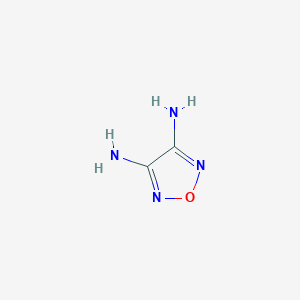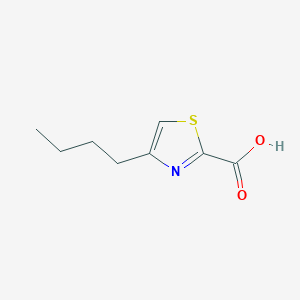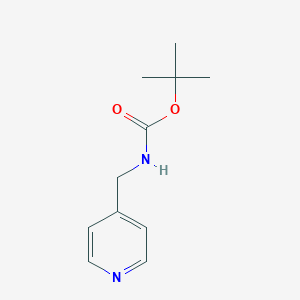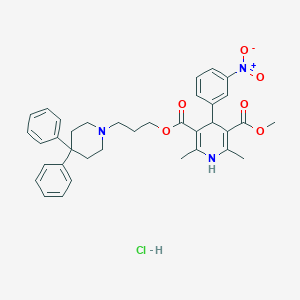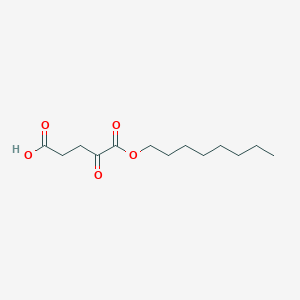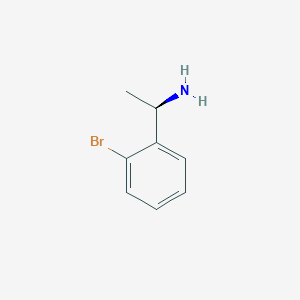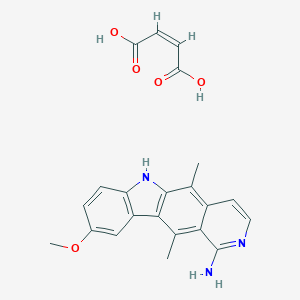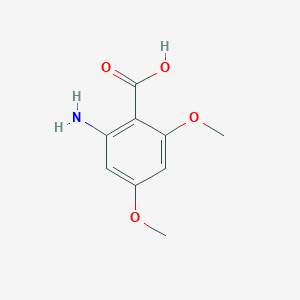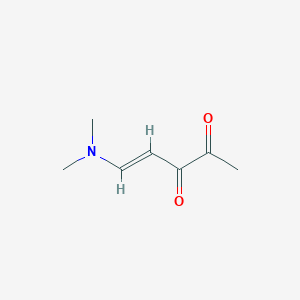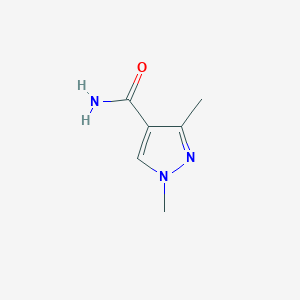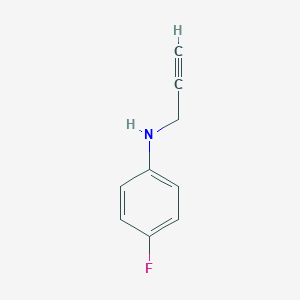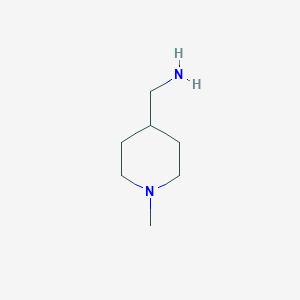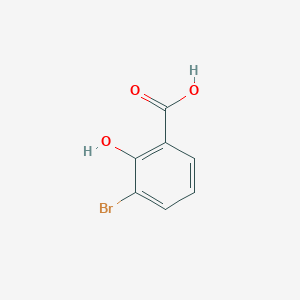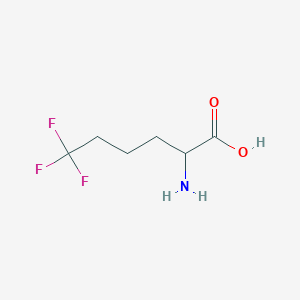
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-, also known as ICRF-193, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. ICRF-193 has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and anti-viral activity.
Wirkmechanismus
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. DNA topoisomerase II works by creating breaks in the DNA strand, allowing it to unwind and replicate. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- binds to the enzyme and prevents it from creating breaks in the DNA strand, thereby inhibiting DNA replication and transcription.
Biochemische Und Physiologische Effekte
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory activity and anti-viral activity. It has also been shown to have an effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has several advantages for use in laboratory experiments. It is a potent inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in DNA replication and transcription. It is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the study of its effects on other cellular processes, such as cell signaling and apoptosis. Additionally, researchers are interested in exploring the potential of 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- as a treatment for viral infections, such as HIV and hepatitis C. Overall, 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. Both methods have been used successfully to produce 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- in the laboratory.
Wissenschaftliche Forschungsanwendungen
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, which is essential for the replication and transcription of DNA in cancer cells. This makes 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
114560-26-8 |
|---|---|
Produktname |
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- |
Molekularformel |
C18H19NO7 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C18H19NO7/c1-10(20)25-7-5-6-13-12(9-26-11(2)21)16-17(19(13)3)14(22)8-15(24-4)18(16)23/h5-6,8H,7,9H2,1-4H3/b6-5+ |
InChI-Schlüssel |
BLWZGZXGLQTPPF-AATRIKPKSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
Kanonische SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
Synonyme |
[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



